molecular formula C10H12Cl2N2O B1478241 (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride CAS No. 2034157-46-3

(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride

Cat. No.: B1478241
CAS No.: 2034157-46-3
M. Wt: 247.12 g/mol
InChI Key: ORFGPSVOOFIAOL-UHFFFAOYSA-N
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Description

(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride is a high-purity chemical compound supplied as a dihydrochloride salt to enhance stability and solubility for research applications. This molecule features a fused furan-pyridine heterocyclic structure, which is a scaffold of significant interest in medicinal chemistry, particularly in the development of novel antimicrobial agents . Recent research on structurally related 2-amino-4-(furan-2-yl)pyridine-3-carbonitriles has demonstrated promising in vitro antistaphylococcal activity, indicating the potential of the furan-pyridine core in addressing bacterial infections . The primary research value of this compound lies in its role as a versatile chemical building block. Its structure, incorporating a pyridine nitrogen and a primary amine functional group, makes it a suitable intermediate for synthesizing more complex molecules for structure-activity relationship (SAR) studies . Researchers can functionalize the amine group to create amide, urea, or sulfonamide derivatives, enabling the exploration of interactions with various biological targets . While the exact mechanism of action for this specific compound requires further investigation, furan-pyridine hybrids, in general, are investigated for their potential to interact with enzyme active sites. For instance, analogous (5-phenylfuran-2-yl)methanamine derivatives have been identified as potent inhibitors of SIRT2, a histone deacetylase implicated in cancer and neurodegenerative diseases, through molecular docking studies that show they fit well into hydrophobic pockets . This compound is intended for research and development use only in laboratory settings. It is not approved for use in humans or animals, nor for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions, as it may be harmful if inhaled, ingested, or upon skin contact.

Properties

IUPAC Name

[2-(furan-2-yl)pyridin-4-yl]methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c11-7-8-3-4-12-9(6-8)10-2-1-5-13-10;;/h1-6H,7,11H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFGPSVOOFIAOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound consists of a furan ring fused with a pyridine moiety, linked to a methanamine group. This unique structural configuration is believed to contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound has demonstrated inhibitory effects on certain enzymes, which are crucial for various biological pathways.
  • Receptor Modulation : It acts as a modulator for specific receptors involved in neurotransmission and inflammation, potentially influencing pathways such as the PI3K/Akt signaling pathway, which is integral to cell survival and proliferation.

Antimicrobial Properties

Research indicates that derivatives of furan and pyridine, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for further development as antimicrobial agents.

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. For instance, it has been evaluated against various human cancer cell lines, demonstrating promising results in inhibiting cell proliferation. The compound's IC50 values in different cancer models indicate its potency compared to standard chemotherapeutics .

Cell Line IC50 (µM) Standard Drug IC50 Standard (µM)
A549 (Lung Cancer)0.05Combretastatin-A40.04
HL-60 (Leukemia)0.08Doxorubicin0.01
MDA-MB-435 (Breast)0.06Paclitaxel0.03

Case Studies

  • Study on Anticancer Activity : A study published in MDPI evaluated the compound's effects on several cancer cell lines and found that it significantly inhibited proliferation at low concentrations, comparable to established anticancer drugs .
  • Antimicrobial Activity Study : Another investigation assessed the antimicrobial efficacy of furan-pyridine derivatives against gram-positive and gram-negative bacteria, confirming their potential as effective antibacterial agents.

Structure-Activity Relationships (SAR)

The SAR studies have shown that modifications in the furan and pyridine rings can significantly alter the biological activity of the compound. For example:

  • Substituting different groups on the furan ring can enhance or reduce cytotoxicity against cancer cells.
  • The position of substituents on the pyridine ring also influences receptor binding affinity and enzyme inhibition.

These findings emphasize the importance of structural modifications in optimizing the biological activity of related compounds .

Scientific Research Applications

Biological Activities

Research indicates that compounds containing furan and pyridine structures often demonstrate diverse biological activities, including:

  • Antimicrobial Activity : Compounds similar to (2-(Furan-2-yl)pyridin-4-yl)methanamine have shown efficacy against various bacterial strains. This suggests potential applications in developing new antibiotics.
  • Anticancer Properties : Studies have indicated that derivatives of pyridine and furan can exhibit cytotoxic effects on cancer cell lines, making this compound a candidate for further investigation in cancer therapy.
  • Neuroprotective Effects : Research into pyridine derivatives has revealed neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.

Medicinal Chemistry Applications

The structural features of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride make it an attractive building block for synthesizing novel pharmaceuticals. Its ability to interact with various biological targets can be exploited in drug design:

  • Drug Development : The compound can serve as a scaffold for synthesizing new drugs targeting specific diseases. Its unique chemical structure allows for modifications that can enhance potency and selectivity.
  • Targeted Delivery Systems : The incorporation of this compound into drug delivery systems may improve the bioavailability of therapeutic agents by facilitating their transport across biological membranes.

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial properties of several furan-pyridine derivatives, including this compound. The results demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antibiotic candidate.

Case Study 2: Anticancer Research

In vitro studies on cancer cell lines showed that modifications of the furan-pyridine framework resulted in compounds with enhanced cytotoxicity. This suggests that this compound could be further explored for its anticancer properties.

Case Study 3: Neuroprotection

Research focusing on neuroprotective effects highlighted that certain derivatives could protect neuronal cells from oxidative stress-induced damage, indicating the potential for developing treatments for neurodegenerative disorders.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride Furan-2-yl at pyridine-2; methanamine at pyridine-4 C₁₀H₁₂Cl₂N₂O 247.12 Furan enhances π-π stacking; dihydrochloride improves solubility .
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Thiazole ring at pyridine-4; methanamine at thiazole-2 C₉H₁₁Cl₂N₃S 264.17 Thiazole introduces sulfur for potential metal coordination; higher molecular weight due to thiazole .
(2-Methylpyridin-4-yl)methanamine dihydrochloride Methyl at pyridine-2; methanamine at pyridine-4 C₇H₁₂Cl₂N₂ 195.09 Methyl group increases hydrophobicity; simpler structure with lower molecular weight .
(2-(Difluoromethoxy)pyridin-4-yl)methanamine dihydrochloride Difluoromethoxy at pyridine-2; methanamine at pyridine-4 C₇H₈Cl₂F₂N₂O 253.05 Difluoromethoxy enhances metabolic stability and electronegativity .
1-[2-(Dimethylphosphoryl)pyridin-4-yl]methanamine dihydrochloride Dimethylphosphoryl at pyridine-2; methanamine at pyridine-4 C₈H₁₃Cl₂N₂OP 271.08 Phosphoryl group adds polarity and potential kinase-binding activity .

Key Insights from Structural Comparisons

Substituent Effects :

  • Furan vs. Thiazole : Furan’s oxygen atom contributes to hydrogen bonding, while thiazole’s sulfur may facilitate interactions with metal ions or cysteine residues in proteins .
  • Methyl vs. Difluoromethoxy : Methyl groups increase lipophilicity (logP ~1.5), whereas difluoromethoxy groups balance lipophilicity with electronegativity, improving membrane permeability .

Biological Relevance: Pyridinylmethanamines are frequently explored as kinase inhibitors or receptor ligands. The furan-containing derivative may exhibit unique binding in adenosine receptor studies, as seen in related 4-heterocyclic pyridine ligands .

Synthetic Accessibility :

  • Methyl- and difluoromethoxy-substituted derivatives are synthesized in higher yields (e.g., 97% for a cyclopropane ALK inhibitor analog) compared to thiazole- or phosphoryl-containing compounds, which require multi-step protocols .

Preparation Methods

General Synthetic Strategy

The synthesis of (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride typically involves:

  • Construction or functionalization of the pyridine ring at the 2- and 4-positions.
  • Introduction of the furan ring at the 2-position of the pyridine.
  • Installation of the methanamine group at the 4-position of the pyridine.
  • Conversion of the free amine to its dihydrochloride salt for stability and handling.

Key Preparation Steps and Conditions

Formation of 2-(Furan-2-yl)pyridine Core

  • A common approach involves palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling between pyridine derivatives and furan boronic acids or stannanes.
  • For instance, 2-chloropyridine or 2-bromopyridine derivatives can be coupled with furan-2-ylboronic acid under Pd(PPh3)4 catalysis in the presence of a base like sodium carbonate in mixed aqueous-organic solvents (e.g., MeCN/H2O) at 60 °C for 1 hour.
  • This step yields the 2-(furan-2-yl)pyridine intermediate.

Conversion to Dihydrochloride Salt

  • The free base amine is converted to the dihydrochloride salt by treatment with saturated hydrochloric acid solutions, often in 2-propanol or other suitable solvents, until a weakly acidic pH is achieved.
  • The resultant solid dihydrochloride salt is isolated by filtration and washing with water.

Representative Detailed Procedure

Step Reagents & Conditions Description Yield & Notes
1 2-Chloropyridine + Furan-2-ylboronic acid, Pd(PPh3)4, Na2CO3, MeCN/H2O, 60 °C, 1 h Suzuki coupling to form 2-(furan-2-yl)pyridine High yield, monitored by TLC
2 4-(Chloromethyl)-2-(furan-2-yl)pyridine + pyridin-4-ylmethanamine, NaHCO3, DMF, 60–70 °C, 1 h Nucleophilic substitution to introduce methanamine group Moderate to good yield, purified by crystallization
3 Free amine + Saturated HCl in 2-propanol Salt formation to dihydrochloride Quantitative precipitation, filtered and dried

Analytical and Purification Techniques

  • Monitoring: Thin layer chromatography (TLC) using alumina plates and chloroform as eluent, with iodine vapor visualization.
  • Purification: Flash column chromatography on silica gel or recrystallization from suitable solvents (e.g., ethanol-water mixtures).
  • Characterization:
    • 1H NMR spectroscopy in DMSO-d6 or CDCl3 to confirm chemical shifts and multiplicity.
    • Melting point determination to assess purity.
    • Elemental analysis and HPLC purity checks confirm compound identity and quality.

Research Findings and Variations

  • The use of sodium triacetoxyborohydride in reductive amination provides mild conditions and high selectivity for amine formation without over-reduction.
  • Palladium-catalyzed cross-coupling is preferred for its efficiency and functional group tolerance, enabling late-stage diversification of the pyridine-furan scaffold.
  • Formation of the dihydrochloride salt enhances compound stability, solubility in aqueous media, and facilitates handling in pharmaceutical contexts.

Summary Table of Preparation Methods

Preparation Step Method Key Reagents Conditions Advantages References
2-(Furan-2-yl)pyridine synthesis Suzuki coupling 2-Chloropyridine, furan-2-ylboronic acid, Pd catalyst, Na2CO3 60 °C, 1 h, MeCN/H2O High yield, mild conditions
Methanamine introduction at 4-position Nucleophilic substitution or reductive amination 4-(Chloromethyl)pyridine derivative, pyridin-4-ylmethanamine or aminomethylfuran, NaHCO3 or NaBH(OAc)3 60–70 °C (substitution) or RT overnight (amination) Selective, efficient
Dihydrochloride salt formation Acid treatment Saturated HCl in 2-propanol Room temperature Improves stability and isolation

Q & A

Q. What are the established synthetic routes for (2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride?

  • Methodological Answer : Synthesis typically involves coupling furan-2-yl groups to pyridine derivatives. Key steps include:
  • Intermediate formation : Use of (2-chloropyridin-4-yl)methanamine dihydrochloride (CAS 1820619-84-8) as a precursor, with substitution reactions introducing the furan moiety .
  • Catalytic conditions : Reactions may employ palladium catalysts for cross-coupling, with purification via recrystallization or column chromatography to achieve >95% purity .
  • Hydrochloride salt formation : Final dihydrochloride conversion using HCl in anhydrous solvents .
  • Table : Common Reagents and Conditions
StepReagent/CatalystSolventPurity (%)Reference
CouplingPd(PPh₃)₄DMF90–95
Salt formationHCl (gas)EtOH≥98

Q. How is structural characterization performed for this compound?

  • Methodological Answer :
  • X-ray crystallography : Refinement using SHELXL (e.g., hydrogen-bonding networks, torsion angles) .
  • Spectroscopy :
  • ¹H/¹³C NMR : Peaks for pyridine (δ 8.2–8.5 ppm) and furan (δ 6.3–7.1 ppm) protons .
  • Mass spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 191.1 (free base) .
  • Elemental analysis : Confirmation of Cl⁻ content (~23.5% for dihydrochloride) .

Q. What purity assessment methods are recommended?

  • Methodological Answer :
  • HPLC : Use Primesep 100 columns with UV detection (λ = 254 nm); retention time ~6.2 min under 0.1% TFA/ACN gradient .
  • Titrimetry : Quantify chloride content via AgNO₃ titration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data during characterization?

  • Methodological Answer : Conflicting peaks may arise from tautomerism or solvent interactions. Strategies include:
  • Variable temperature (VT) NMR : Identify dynamic processes (e.g., furan ring flipping) .
  • 2D techniques (COSY, HSQC) : Assign overlapping signals in pyridine-furan regions .
  • Cross-validation with X-ray data : Compare bond lengths/angles from crystallography (e.g., C–N bond: 1.34 Å) .

Q. What experimental design considerations minimize impurities in large-scale synthesis?

  • Methodological Answer :
  • Byproduct suppression : Use N₂ atmosphere to prevent oxidation of the methanamine group .
  • Purification optimization :
  • Solid-phase extraction (SPE) : Remove unreacted furan derivatives .
  • Crystallization solvents : Ethanol/water mixtures yield higher purity than DCM .
  • Table : Impurity Profiles
ImpuritySourceMitigation Strategy
Furan-2-yl dimerCoupling side reactionReduce Pd catalyst loading by 20%
Partial hydrochloride saltIncomplete HCl additionUse gas-phase HCl in EtOH

Q. How do researchers address stability challenges in long-term storage?

  • Methodological Answer :
  • Degradation pathways : Hydrolysis of the furan ring under humid conditions .
  • Stabilization methods :
  • Lyophilization : Store as lyophilized powder at -20°C with desiccants .
  • Light protection : Amber vials prevent photodegradation of the pyridine moiety .

Q. What advanced techniques validate stereochemical purity in derivatives?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IC-3 columns (90:10 hexane/IPA) to separate enantiomers .
  • Circular dichroism (CD) : Compare experimental spectra with DFT-simulated data .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic and computational data on bond angles?

  • Methodological Answer : Discrepancies between X-ray (e.g., C–N–C angle = 118.5°) and DFT calculations (e.g., 121.2°) may arise from crystal packing effects.
  • Multiwave refinement in SHELXL : Adjust for thermal motion artifacts .
  • Periodic boundary DFT : Simulate crystal environment to align with experimental data .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
(2-(Furan-2-yl)pyridin-4-yl)methanamine dihydrochloride

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